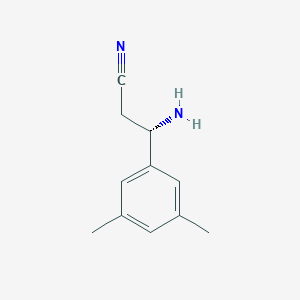

(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile

Description

(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile (CAS: 1270409-63-6) is a chiral nitrile derivative featuring a 3,5-dimethylphenyl group attached to a propanenitrile backbone. Its stereospecific (S)-configuration at the amino-bearing carbon distinguishes it from racemic or (R)-enantiomers. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive molecules, particularly those targeting enzymatic or photosynthetic pathways .

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3,5-dimethylphenyl)propanenitrile |

InChI |

InChI=1S/C11H14N2/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7,11H,3,13H2,1-2H3/t11-/m0/s1 |

InChI Key |

MEFKFTAICBLCCZ-NSHDSACASA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@H](CC#N)N)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CC#N)N)C |

Origin of Product |

United States |

Preparation Methods

Strecker Synthesis: This classic method involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide (HCN). In the case of our compound, an appropriate aldehyde or ketone precursor reacts with ammonia and HCN to form the nitrile.

Alkylation of Amines: Another approach is the alkylation of an amine with a suitable alkyl halide, followed by nitrile formation. The chiral center can be introduced during this step.

Chiral Pool Synthesis: Starting from a chiral precursor, such as a natural amino acid, the compound can be synthesized via a series of reactions.

Industrial Production:: Industrial-scale production methods may involve optimized versions of the above synthetic routes, ensuring efficiency, yield, and purity.

Chemical Reactions Analysis

(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile: participates in various chemical reactions:

Oxidation: It can undergo oxidation reactions, potentially leading to the formation of imines or amides.

Reduction: Reduction of the nitrile group can yield the corresponding amine.

Substitution: The nitrile group can be substituted with other functional groups.

Common Reagents and Conditions: Reagents like reducing agents (e.g., LiAlH₄), oxidizing agents (e.g., KMnO₄), and nucleophiles (e.g., Grignard reagents) are commonly used.

Major Products: The major products depend on the specific reaction conditions and the starting materials.

Scientific Research Applications

(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile: finds applications in:

Medicinal Chemistry: It could serve as a building block for drug development due to its chiral nature and potential biological activity.

Organic Synthesis: Researchers use it to create more complex molecules.

Catalysis: The compound might act as a ligand in asymmetric catalysis.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 3,5-dimethylphenyl group is a recurring motif in compounds with herbicidal or photosynthetic electron transport (PET)-inhibiting activity. Key structural analogs include:

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : Differs by replacing the propanenitrile group with a hydroxynaphthalene-carboxamide moiety.

- Activity : Demonstrates potent PET inhibition in spinach chloroplasts (IC50 ~10 µM), comparable to N-(3,5-difluorophenyl) analogs .

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide

- Structure : Features a trichloro-acetamide group instead of nitrile.

- Crystallography: Exhibits unique solid-state geometry with two molecules in its asymmetric unit, influenced by meta-methyl groups. This contrasts with mono-substituted analogs (e.g., 3-chlorophenyl derivatives), which adopt simpler packing .

N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : Replaces methyl groups with electron-withdrawing fluorine atoms.

- Activity : Similar PET-inhibiting potency (IC50 ~10 µM) to the dimethylphenyl analog, suggesting substituent position (meta) is more critical than electronic effects alone .

Physicochemical Properties

Lipophilicity (logP) and electronic effects of substituents significantly influence bioactivity:

EDG: Electron-donating group; *EWG: Electron-withdrawing group.

Key Observations:

Substituent Position : Meta-substituted derivatives (3,5-) exhibit higher PET inhibition than para- or ortho-substituted analogs, likely due to optimal steric and electronic alignment with target sites .

Fluorine substitutions balance lipophilicity and electronic effects .

Steric Effects : The 3,5-dimethylphenyl group in trichloro-acetamides induces complex crystal packing, which may correlate with stability or formulation challenges in agrochemical applications .

Biological Activity

(3S)-3-Amino-3-(3,5-dimethylphenyl)propanenitrile, also known as 3-[(3,5-dimethylphenyl)amino]propanenitrile, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a nitrile group (-C≡N) linked to a propanenitrile chain that is further connected to a 3,5-dimethylphenyl group via an amino linkage. This unique structure contributes to its biological properties and reactivity.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.27 g/mol |

| Functional Groups | Amino (-NH₂), Nitrile (-C≡N) |

| Chirality | Stereocenter at C3 |

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits potential antimicrobial activity. Research suggests that the compound may interact with bacterial cell membranes or specific metabolic pathways, leading to inhibition of growth in various microbial strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The observed IC50 values indicate a promising therapeutic window:

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 0.126 |

| MCF-10A | 2.5 |

The selectivity index of this compound suggests that it preferentially targets cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

The mechanism of action involves multiple pathways:

- Cell Cycle Arrest : The compound appears to induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

- Apoptosis Induction : Treatment with this compound has been shown to increase levels of caspase-9, a key player in the apoptotic pathway.

- Inhibition of Angiogenesis : It may also block angiogenesis, thereby limiting tumor growth by restricting blood supply.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study published in the Journal of Medicinal Chemistry found that this compound inhibited tumor growth in chick chorioallantoic membrane models at levels comparable to established anticancer drugs.

- Another research article indicated that it did not exhibit significant cytochrome P450 inhibition, suggesting a favorable pharmacokinetic profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.